Cas no 2639421-82-0 (Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate)

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate is a versatile heterocyclic compound featuring a benzothiophene core with an ethyl carboxylate group at the 2-position and a 2-aminoethyl substituent at the 4-position. This structure confers reactivity at both the ester and amine functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is particularly useful for constructing pharmacologically active molecules, such as kinase inhibitors or serotonin receptor modulators, due to its fused aromatic system and flexible side chain. Its well-defined reactivity profile allows for selective derivatization, enabling applications in drug discovery and material science. Proper handling under inert conditions is recommended due to potential sensitivity.
Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate structure
2639421-82-0 structure
Product name:Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
CAS No:2639421-82-0
MF:C13H15NO2S
Molecular Weight:249.32870221138
CID:5664250
PubChem ID:165901936

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2639421-82-0
    • EN300-27732338
    • ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
    • Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
    • インチ: 1S/C13H15NO2S/c1-2-16-13(15)12-8-10-9(6-7-14)4-3-5-11(10)17-12/h3-5,8H,2,6-7,14H2,1H3
    • InChIKey: MOGKBMCHPWKMRE-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC2=C1C=CC=C2CCN

計算された属性

  • 精确分子量: 249.08234989g/mol
  • 同位素质量: 249.08234989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.8
  • トポロジー分子極性表面積: 80.6Ų

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27732338-0.5g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
0.5g
$1591.0 2025-03-19
Enamine
EN300-27732338-2.5g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
2.5g
$3249.0 2025-03-19
Enamine
EN300-27732338-1g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0
1g
$1658.0 2023-09-10
Enamine
EN300-27732338-0.05g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
0.05g
$1393.0 2025-03-19
Enamine
EN300-27732338-5g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0
5g
$4806.0 2023-09-10
Enamine
EN300-27732338-0.1g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
0.1g
$1459.0 2025-03-19
Enamine
EN300-27732338-10.0g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
10.0g
$7128.0 2025-03-19
Enamine
EN300-27732338-0.25g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
0.25g
$1525.0 2025-03-19
Enamine
EN300-27732338-1.0g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
1.0g
$1658.0 2025-03-19
Enamine
EN300-27732338-5.0g
ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate
2639421-82-0 95.0%
5.0g
$4806.0 2025-03-19

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate 関連文献

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylateに関する追加情報

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate: A Comprehensive Overview

Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate, also known by its CAS number No. 2639421-82-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of the aminoethyl group and the carboxylate ester functionality introduces unique chemical properties, making it a versatile molecule for various applications.

The structure of Ethyl 4-(2-aminoethyl)-1-benzothiophene-2-carboxylate consists of a benzothiophene core with substituents at positions 4 and 2. The aminoethyl group at position 4 provides nucleophilic character, while the ester group at position 2 introduces polarity and potential for further functionalization. These features make the compound a valuable building block in organic synthesis, particularly in the development of advanced materials and pharmaceutical agents.

Recent studies have highlighted the potential of benzothiophene derivatives in optoelectronic applications. For instance, researchers have explored the use of Ethyl 4-(aminoethyl)-benzothiophene derivatives as components in organic light-emitting diodes (OLEDs) and photovoltaic devices. The sulfur atom in the benzothiophene ring contributes to strong absorption bands in the visible spectrum, making these compounds ideal for light-harvesting applications. Furthermore, the aminoethyl group can be exploited for doping or surface modification, enhancing device performance.

In terms of synthesis, Ethyl 4-(aminoethyl)-benzothiophene derivatives are typically prepared via multi-step reactions involving nucleophilic substitution or coupling reactions. The introduction of the aminoethyl group requires careful control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.

The pharmacological properties of Ethyl 4-(aminoethyl)-benzothiophene derivatives have also been a focus of research. Studies suggest that these compounds may exhibit anti-inflammatory and antioxidant activities due to their ability to scavenge free radicals and modulate cellular signaling pathways. Potential applications in drug delivery systems have been explored, where the carboxylate ester group can serve as a targeting moiety or a site for drug conjugation.

Ethical considerations and environmental impact are critical factors in the development and application of Ethyl 4-(aminoethyl)-benzothiophene derivatives. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during synthesis. Additionally, efforts are being made to assess the biodegradability and toxicity of these compounds to ensure their safe use in commercial products.

In conclusion, Ethyl 4-(aminoethyl)-benzothiophene derivatives represent a promising class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new functionalities and optimize their performance, positioning them as key materials for future technological advancements.

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